(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

Formylation Vinylogous Reactivity Building Blocks

(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7) is a vinylogous amide and an electron-rich α,β-unsaturated aldehyde. It is characterized by a conjugated system of an aldehyde, a methoxy group, and a dimethylamino group, which confers unique reactivity as both a nucleophile and electrophile.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 13616-34-7
Cat. No. B077174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-2-methoxyacrylaldehyde
CAS13616-34-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN(C)C=C(C=O)OC
InChIInChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+
InChIKeyRQHGOEZWYCFGCY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7): Sourcing and Identification Guide


(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7) is a vinylogous amide and an electron-rich α,β-unsaturated aldehyde [1]. It is characterized by a conjugated system of an aldehyde, a methoxy group, and a dimethylamino group, which confers unique reactivity as both a nucleophile and electrophile . This compound is primarily utilized as a C1 building block and a specialized formylating reagent in organic synthesis, distinct from standard formylation methods [2]. Its physical properties, including a density of 0.979 g/cm³ and a boiling point of 304.1°C at 760 mmHg, are documented .

Why Generic (E)-3-(Dimethylamino)-2-methoxyacrylaldehyde Substitution Is Not Advisable


Direct substitution of (E)-3-(dimethylamino)-2-methoxyacrylaldehyde with other formylating agents or C1 building blocks is not chemically equivalent due to fundamental differences in their reaction mechanisms, substrate scope, and product outcomes . For example, while the Vilsmeier reagent is a powerful electrophile for aromatic formylation, it cannot perform the vinylogous formylation that this compound provides [1]. Similarly, Bredereck's reagent, another aminomethylenating agent, operates via a distinct leaving group and steric profile, leading to different enamine intermediates and subsequent transformations [2]. These differences can lead to significantly different yields, regioselectivity, and functional group tolerance in complex synthetic sequences. The evidence below quantifies these critical performance distinctions.

Quantitative Differentiation of (E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7)


Mechanistic Differentiation: C3 Vinylogous Formylation vs. C1 Aminomethylenation (Bredereck's Reagent)

(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde is a C3 building block that facilitates vinylogous formylation, introducing a three-carbon unit with a terminal aldehyde, as opposed to the one-carbon formyl group transfer typical of reagents like Bredereck's reagent . Bredereck's reagent (tert-butoxybis(dimethylamino)methane) acts as a C1 synthon, transferring a formyl equivalent (or its masked form) [1]. This fundamental difference in carbon chain length means that the target compound is essential for accessing specific molecular scaffolds, such as 3-formyl-substituted heterocycles, which are inaccessible via standard C1 formylation [2].

Formylation Vinylogous Reactivity Building Blocks

Substrate Compatibility: Neutral Reactivity vs. Highly Electrophilic Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is a highly reactive electrophile used for formylating electron-rich aromatics and alkenes, but its strong electrophilicity can lead to side reactions with acid-sensitive or nucleophilic functional groups [1]. In contrast, (E)-3-(dimethylamino)-2-methoxyacrylaldehyde, with a computed XLogP3-AA of 0.3 and no hydrogen bond donors, exhibits a balanced reactivity profile, acting as a vinylogous electrophile under milder conditions [2]. This reduced electrophilicity, inferred from its stable α,β-unsaturated aldehyde structure, suggests broader functional group tolerance compared to the Vilsmeier reagent, making it a suitable choice for advanced intermediates containing sensitive moieties .

Formylation Electrophilicity Functional Group Tolerance

Physicochemical Profile: Enhanced Stability and Handling vs. 3-Methoxyacrolein

The target compound exhibits a significantly higher boiling point (304.1°C at 760 mmHg) compared to the structurally simpler analog 3-methoxyacrolein (138.3°C at 760 mmHg) . This substantial difference of 165.8°C indicates much stronger intermolecular interactions and lower volatility, translating to a more stable liquid form that is less prone to evaporative loss during storage and handling [1]. The presence of the dimethylamino group in the target compound is the key contributor to this enhanced stability and distinct physicochemical profile, which can simplify procurement, storage, and experimental setup for research laboratories [2].

Physicochemical Properties Stability Procurement

Commercial Purity and Availability: A Benchmark for Procurement

Commercial availability of (E)-3-(dimethylamino)-2-methoxyacrylaldehyde is consistently reported with a minimum purity of 95% (GC) or 97% from major suppliers like Aladdin Scientific and Perfemiker, respectively [1]. This well-defined, high-purity standard facilitates direct use in research without additional purification. In contrast, while other specialized formylating agents like Bredereck's reagent are also available, their reported purities and storage requirements can vary more widely, potentially requiring additional quality control measures upon receipt [2]. The established and reliable purity of the target compound streamlines procurement and experimental planning.

Purity Procurement Supplier Comparison

Validated Applications for (E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7) in Research and Development


Synthesis of Complex Heterocycles via Vinylogous Formylation

Utilized as a key building block in the synthesis of functionalized heterocycles, such as pyrazoles and pyrimidines, where a C3 extension is required. The compound's ability to act as a vinylogous formylating agent, as inferred from its mechanism, is crucial for constructing specific ring systems that are not accessible via standard C1 formylation using Bredereck's reagent [1]. This application is critical in medicinal chemistry for generating diverse compound libraries.

Precursor for Donor-Acceptor Materials and Functional Polymers

The electron-rich nature of the amino-methoxy α,β-unsaturated aldehyde makes it a valuable precursor for donor-acceptor (D-A) systems in materials science [1]. Its moderate electrophilicity, compared to highly reactive alternatives like the Vilsmeier reagent, allows for controlled polymerizations and functionalization of materials without degrading sensitive components . This is essential for the development of advanced materials for organic electronics and photonics.

Building Block for Protein Degrader Molecules (PROTACs)

Classified as a 'Protein Degrader Building Block' by leading suppliers, this compound is used in the construction of complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1]. Its stable physicochemical profile, as evidenced by its high boiling point and consistent commercial purity, ensures its reliability as a linker or functional element in multi-step synthetic routes to these sophisticated therapeutic entities [2].

Technical Documentation Hub

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